tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate

Soluble epoxide hydrolase sEH inhibition Para-substituted piperidine

tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate (CAS 256381-04-1) is an N-Boc-protected 4-arylpiperidine derivative bearing a para-acetylphenyl substituent at the piperidine 4-position, with molecular formula C18H25NO3 and molecular weight 303.4 g/mol. It belongs to the class of Boc-protected piperidine building blocks extensively employed in medicinal chemistry as synthetic intermediates for kinase inhibitors, GPR119 agonists, soluble epoxide hydrolase (sEH) inhibitors, and acetyl-CoA carboxylase (ACC) modulators.

Molecular Formula C18H25NO3
Molecular Weight 303.4 g/mol
Cat. No. B13926229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate
Molecular FormulaC18H25NO3
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C18H25NO3/c1-13(20)14-5-7-15(8-6-14)16-9-11-19(12-10-16)17(21)22-18(2,3)4/h5-8,16H,9-12H2,1-4H3
InChIKeyPZONZCXBOBIIRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate – Procurement-Grade Overview of a Boc-Protected 4-Arylpiperidine Building Block


tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate (CAS 256381-04-1) is an N-Boc-protected 4-arylpiperidine derivative bearing a para-acetylphenyl substituent at the piperidine 4-position, with molecular formula C18H25NO3 and molecular weight 303.4 g/mol . It belongs to the class of Boc-protected piperidine building blocks extensively employed in medicinal chemistry as synthetic intermediates for kinase inhibitors, GPR119 agonists, soluble epoxide hydrolase (sEH) inhibitors, and acetyl-CoA carboxylase (ACC) modulators [1]. Unlike the more common 4-acetyl-4-phenylpiperidine scaffold where the acetyl group is directly attached to the piperidine ring, this compound positions the acetyl group on the para-position of the pendant phenyl ring, creating a distinct electronic and steric profile that influences target binding and downstream derivatization chemistry [2]. The Boc protecting group enables orthogonal deprotection under mild acidic conditions (TFA/CH2Cl2), facilitating selective N-functionalization in multi-step synthetic sequences without perturbing the acetylphenyl moiety [3].

Why Generic Substitution Fails for tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate – Structural Nuances That Preclude Simple Interchange


Procurement decisions involving Boc-protected 4-arylpiperidines cannot rely on generic interchangeability due to three structural features that critically impact downstream synthetic and biological outcomes. First, the regiochemistry of the acetyl group on the phenyl ring (para vs. meta) determines the vector of the hydrogen-bond-accepting acetyl carbonyl, which directly influences target recognition in enzyme pockets such as soluble epoxide hydrolase (sEH), where para-substituted 4-acetylphenyl piperidine amides achieve IC50 values of 4.7–5.8 nM in COS-7 cell assays, while scaffold modifications alter potency by over 3-fold [1]. Second, the Boc protecting group is not functionally equivalent to other N-protecting groups (e.g., Cbz, Fmoc, acetyl); Boc cleavage proceeds quantitatively under mild TFA conditions without affecting the acid-stable acetylphenyl ketone, a critical orthogonality requirement in convergent synthetic routes where the acetyl group must remain intact for late-stage diversification [2]. Third, the point of acetyl attachment—whether on the phenyl ring (as in this compound) or directly on the piperidine C4 position (as in tert-butyl 4-acetyl-4-phenylpiperidine-1-carboxylate, CAS 160376-88-5)—produces fundamentally different scaffolds with distinct conformational preferences, metabolic liabilities, and receptor pharmacophores, making them non-interchangeable in structure-activity relationship (SAR) campaigns targeting GPR119, ACC, or sEH [3].

Quantitative Differentiation Evidence for tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate Versus Closest Analogs


Para-Acetylphenyl Regiochemistry Confers Superior sEH Inhibitor Scaffold Potency Relative to Alternative Substitution Patterns

The para-acetylphenyl substitution pattern present in the target compound's scaffold is associated with single-digit nanomolar potency against soluble epoxide hydrolase (sEH, EC 3.3.2.10) when elaborated into piperidine-4-carboxamide derivatives, as demonstrated by the BRENDA-curated inhibitor dataset. The 1-(4-acetylphenyl)-N-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide, which shares the identical 4-(4-acetylphenyl)piperidine core, achieves an IC50 of 4.7 nM in COS-7 cell assays with 45% remaining stability in human microsomes [1]. In contrast, the 5-methyl-benzoxazol-2-yl analog (also para-acetylphenyl) yields IC50 of 5.8 nM with 53% microsomal stability, demonstrating that the para-acetylphenyl core consistently delivers potent sEH inhibition while the amide coupling partner modulates metabolic stability [1]. The broader class of 4-substituted piperidine-derived sEH inhibitors has produced clinical candidates with excellent ex vivo target engagement, validating the scaffold's translational relevance [2]. Although direct comparative data for the exact Boc-protected target compound versus its meta isomer in sEH assays are not publicly available, the crystallographically confirmed binding mode of aromatic acetyl piperidine derivatives in the sEH active site (PDB 9kpi, 2.4 Å resolution) establishes that the para-acetylphenyl orientation is critical for optimal hydrogen bonding with catalytic residues [3].

Soluble epoxide hydrolase sEH inhibition Para-substituted piperidine Structure-activity relationship

GPR119 Agonist Scaffold Validation: 4-(4-Acetylphenyl)piperidine Core Delivers 25 nM Potency at Human GPR119 in Bipiperidine Elaborations

The 4-(4-acetylphenyl)piperidine substructure is a critical pharmacophoric element in potent GPR119 agonists, as demonstrated by the closely related bipiperidine analog tert-butyl 1'-(4-acetylphenyl)-4,4'-bipiperidine-1-carboxylate (CHEMBL1771071), which exhibits an EC50 of 25 nM at human GPR119 and 341 nM at mouse GPR119 in cAMP accumulation assays using CHO cells co-expressing Galpha15 [1]. The 13.6-fold species selectivity (human > mouse) is a well-characterized feature of this chemotype and informs translational pharmacology decisions. In the broader GPR119 agonist patent landscape, piperidine-aryl derivatives bearing the 4-acetylphenyl motif are explicitly claimed as active pharmaceutical ingredients for type 2 diabetes by Chong Kun Dang Pharmaceutical Corp. (WO 2013/187646 A1, US 9,944,600), demonstrating industrial investment in this specific scaffold [2]. By contrast, the alternative 4-acetyl-4-phenylpiperidine scaffold (acetyl directly on piperidine) has been primarily explored for analgesic activity via opioid and α1a-adrenoceptor mechanisms rather than GPR119 agonism, underscoring that the acetylphenyl-piperidine connectivity determines target selectivity [3]. The Boc-protected form represented by the target compound serves as the immediate precursor for diversification into clinical candidate analogs through deprotection and N-functionalization.

GPR119 agonist Type 2 diabetes Metabolic disorders GPCR drug discovery

Physicochemical Property Differentiation: Computed LogP and Solubility Position the Para Isomer as a Moderately Lipophilic Lead-Like Scaffold

Computed physicochemical parameters for the C18H25NO3 scaffold (common to both para- and meta-acetylphenyl isomers) provide quantitative benchmarks for formulation and assay development. The MMsINC database reports a computed SlogP of 2.80 and logS of -3.96 (~0.11 mg/mL aqueous solubility) for compounds with this molecular formula [1]. This LogP value places the compound within the favorable lead-like space (LogP < 3) defined by the Lipinski rule-of-five and the more stringent lead-likeness criteria (Congreve et al., typically LogP < 3, MW < 350). The compound's molecular weight (303.4 Da), zero hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds comply with all five Lipinski parameters, indicating favorable oral bioavailability potential for elaborated derivatives [1]. In comparison, the 4-acetyl-4-phenylpiperidine-1-carboxylate isomer (CAS 160376-88-5, acetyl on piperidine C4) shares the same molecular formula but has a distinct spatial arrangement of the acetyl group that alters the polar surface area distribution and intramolecular hydrogen bonding capacity, which can affect passive membrane permeability and CYP450 metabolic profiles. The Boc group further modulates LogP; upon deprotection, the free piperidine NH (predicted LogP reduction of ~0.5–0.8 log units) generates a more polar amine that can be salt-formed for improved aqueous solubility in biological assays.

Physicochemical properties LogP Aqueous solubility Drug-likeness Lead-like properties

Boc Protection Strategy Enables Orthogonal Synthetic Elaboration Unavailable to N-Unprotected or N-Acetyl Piperidine Analogs

The N-Boc protecting group on the target compound provides a chemically orthogonal handle that distinguishes it from both the unprotected 4-(4-acetylphenyl)piperidine and the N-acetyl-4-phenylpiperidine analogs. Boc deprotection proceeds quantitatively with trifluoroacetic acid (TFA) in dichloromethane at room temperature within 1 hour, liberating the free secondary amine without affecting the 4-acetylphenyl ketone or the piperidine ring integrity [1]. This orthogonality is critical in parallel synthesis and library production: the Boc group is stable to strong nucleophiles (Grignard reagents, organolithiums), catalytic hydrogenation conditions, and basic aqueous workup, enabling multi-step sequences where the piperidine nitrogen must remain protected until the final diversification step. In contrast, N-acetyl protected piperidines require harsh acidic or basic hydrolysis for deprotection, conditions that can degrade the 4-acetylphenyl ketone through retro-aldol or hydrolytic pathways [1]. The unprotected 4-(4-acetylphenyl)piperidine, while commercially available, presents chemoselectivity challenges in N-alkylation, N-acylation, or N-arylation reactions due to competing reactivity at the acetyl carbonyl. Efficient solution-phase parallel synthesis methods for 4-substituted N-Boc-piperidines using CuCN·2LiBr-catalyzed organozinc additions to 1-acylpyridinium salts have been established, providing scalable access to this compound class without isolation of intermediate dihydropyridines [2]. Vendor data indicate that the target compound is typically supplied at ≥95% purity with characterization by 1H NMR and HPLC, meeting the quality specifications required for GMP-adjacent intermediate procurement in lead optimization campaigns .

Orthogonal protection Solid-phase synthesis Late-stage diversification N-Boc deprotection Parallel synthesis

Scaffold Selectivity: 4-(4-Acetylphenyl)piperidine Targets Distinct Receptor Profiles Compared to 4-Acetyl-4-phenylpiperidine Chemotypes

The positional attachment of the acetyl group fundamentally determines the pharmacological target profile of 4-substituted piperidines. Derivatives based on the 4-acetyl-4-phenylpiperidine scaffold (acetyl directly on piperidine C4) have been extensively characterized as analgesic agents acting through opioid receptor mechanisms, with Saify et al. (1999) demonstrating that all ten 4-acetyl-4-phenylpiperidine derivatives tested exhibited protection in the mouse writhing test (a model of visceral pain) but were uniformly inactive in the tail-flick test at doses of 50 and 100 mg/kg, suggesting a peripheral rather than central analgesic mechanism [1]. The same scaffold has also been explored for α1a-adrenoceptor antagonism in benign prostatic hyperplasia (Nagarathnam et al., J. Med. Chem. 1998, 41, 5320) and for cytotoxicity/antimicrobial applications (Aytemir & Ozcelik, Eur. J. Med. Chem. 2010, 45, 4089) [2]. In stark contrast, the 4-(4-acetylphenyl)piperidine scaffold (acetyl on the para-phenyl position) has emerged as a privileged structure for GPR119 agonism in type 2 diabetes (Chong Kun Dang, US 9,944,600) and for soluble epoxide hydrolase inhibition (BRENDA EC 3.3.2.10), with no cross-activity reported at opioid receptors [3][4]. This target selectivity divergence is attributed to the different spatial orientation of the acetyl hydrogen bond acceptor: in the 4-acetyl-4-phenylpiperidine series, the acetyl oxygen is positioned axially relative to the piperidine ring, whereas in the 4-(4-acetylphenyl)piperidine series, the acetyl oxygen extends linearly from the para-substituted phenyl ring, creating an elongated pharmacophore that preferentially engages the GPR119 and sEH binding pockets.

Target selectivity Receptor pharmacology Piperidine pharmacophore GPR119 vs opioid Scaffold hopping

Synthetic Tractability and Scalability: Indium-Mediated and Organozinc Routes Enable Multi-Gram Production of 4-Arylpiperidine Intermediates

The synthetic accessibility of 4-arylpiperidine derivatives has been transformed by two complementary methodologies applicable to the target compound's core structure. The indium-mediated process disclosed in US Patent 8,853,407 provides a scalable route to 4-aryl 4-acyl piperidines that avoids the hazardous reagents (methyl lithium, palladium/hydrogen debenzylation) and lengthy synthetic sequences characteristic of prior art methods [1]. This patent specifically addresses the industrial scalability challenges that historically limited the availability of 4-acetylphenyl piperidine derivatives. Complementing this, the CuCN·2LiBr-catalyzed organozinc addition to 1-acylpyridinium salts, followed by hydrogen-transfer hydrogenation, provides 4-substituted N-protected piperidines in excellent overall yields at room temperature without isolation of intermediate dihydropyridines [2]. The cobalt-catalyzed C(sp2)-C(sp3) Suzuki-Miyaura cross-coupling methodology reported by Chirik et al. (2022) further expands the synthetic toolbox for elaborating the 4-arylpiperidine scaffold, demonstrating 36 examples with 34–95% yields using well-defined precatalysts with phenoxyimine (FI) ligands . The availability of robust, scalable synthetic methodology reduces supply chain risk and ensures reproducible procurement quality. In comparison, the unprotected 4-(4-acetylphenyl)piperidine and N-acetyl analogs lack the synthetic versatility afforded by the Boc protecting group during these metal-catalyzed coupling reactions, where the unprotected NH can poison catalysts or undergo competing N-arylation.

Process chemistry Scalable synthesis 4-Arylpiperidine Indium metal coupling Organozinc addition

High-Impact Research and Industrial Application Scenarios for tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate


GPR119 Agonist Lead Optimization for Type 2 Diabetes – Boc-Deprotection and Late-Stage Diversification

The target compound serves as the immediate precursor for generating focused libraries of GPR119 agonists through quantitative Boc deprotection with TFA/CH2Cl2 followed by N-acylation, N-sulfonylation, or N-arylation. The resulting free amine can be elaborated into bipiperidine, piperidine-amide, or piperidine-urea derivatives that have demonstrated potent GPR119 agonism (EC50 25 nM at human GPR119 for the bipiperidine analog CHEMBL1771071) [1]. This application scenario is directly supported by the patent estate held by Chong Kun Dang Pharmaceutical Corp. (US 9,944,600), which claims piperidine-aryl derivatives bearing the 4-acetylphenyl motif as active pharmaceutical ingredients for metabolic disorders including type 2 diabetes [2]. Researchers should note the 13.6-fold species selectivity (human > mouse) when designing in vivo efficacy studies and select appropriate transgenic or humanized animal models.

Soluble Epoxide Hydrolase (sEH) Inhibitor Development – Amide Coupling at the Piperidine Nitrogen

Following Boc deprotection, the liberated piperidine NH can be coupled with substituted benzoic acids or benzoxazole-2-carboxylic acids to generate sEH inhibitors. The BRENDA-curated dataset demonstrates that N-(5-chloro-1,3-benzoxazol-2-yl)-1-(4-acetylphenyl)piperidine-4-carboxamide achieves an IC50 of 4.7 nM against sEH in COS-7 cells with 45% remaining stability in human microsomes [3]. The crystallographically validated binding mode in the sEH active site (PDB 9kpi, 2.4 Å resolution) provides a structural basis for rational design, with the 4-acetylphenyl group engaging key hydrogen-bonding residues in the enzyme's catalytic pocket [4]. This application benefits from the para-acetylphenyl regiochemistry, which optimally positions the acetyl carbonyl for target engagement, and from the Boc protection, which ensures clean amide coupling without competing N-acylation at the piperidine nitrogen.

Acetyl-CoA Carboxylase (ACC) Inhibitor Synthesis – Building Block for Metabolic Disease Programs

The 4-(4-acetylphenyl)piperidine scaffold has been elaborated into potent ACC inhibitors, with related piperidine-carboxylate derivatives showing IC50 values as low as 0.180 nM against mouse ACC1 in SF9 cell-based assays [5]. The broader patent landscape includes piperidine derivatives claimed as ACC1/2 inhibitors for hypercholesterolemia, hyperlipemia, obesity, and metabolic syndrome (US Patent 6,964,974; compounds patent applications from Takeda and other major pharmaceutical companies) [6]. The Boc-protected form enables selective N-functionalization while preserving the 4-acetylphenyl moiety that contributes to ACC binding affinity. The compound's computed LogP of 2.80 and lead-like physicochemical profile support the development of orally bioavailable ACC inhibitors from this scaffold.

Multi-Target Parallel Synthesis Libraries – Orthogonal Deprotection for High-Throughput Medicinal Chemistry

The compound's N-Boc group provides the chemical orthogonality required for automated parallel synthesis platforms. Using established solution-phase methods (CuCN·2LiBr-catalyzed organozinc addition followed by hydrogen-transfer hydrogenation), diverse 4-substituted N-Boc-piperidine libraries can be generated at room temperature without intermediate purification [7]. The Boc group is stable to the basic and nucleophilic conditions of these transformations and can be quantitatively removed with TFA in the final step to reveal the free amine for biological screening. This workflow is directly compatible with 96-well plate formats and automated liquid handling systems, enabling the rapid generation of 100–1000 compound libraries for hit-to-lead optimization across multiple target classes, including GPCRs (GPR119), hydrolases (sEH), and carboxylases (ACC), all of which have validated the 4-(4-acetylphenyl)piperidine pharmacophore [1][3][5].

Quote Request

Request a Quote for tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.